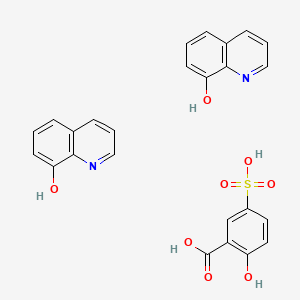
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2,2-diethoxyethoxy group and a 1,1-dimethylpropyl group. This compound may have applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then functionalized with the desired substituents.
Reaction Conditions:
Catalysts and Reagents: Common catalysts for these reactions include Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the substituents on the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene may have several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylbutyl)benzene: Similar structure with a different alkyl group.
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpentyl)benzene: Another analog with a longer alkyl chain.
Uniqueness
1-(2,2-Diethoxyethoxy)-4-(1,1-dimethylpropyl)benzene is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
94159-33-8 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H28O3/c1-6-17(4,5)14-9-11-15(12-10-14)20-13-16(18-7-2)19-8-3/h9-12,16H,6-8,13H2,1-5H3 |
InChI Key |
CFAFOHRNOPBXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


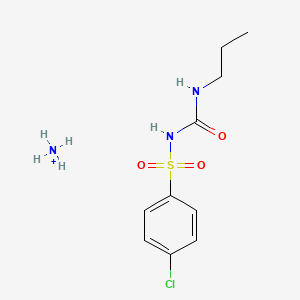

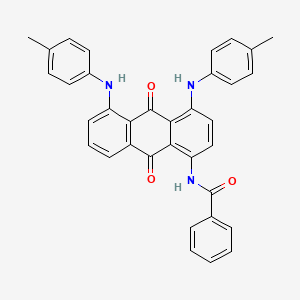
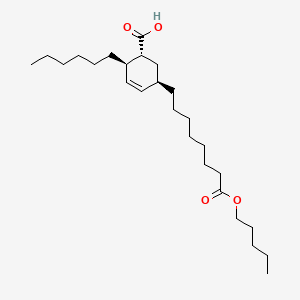
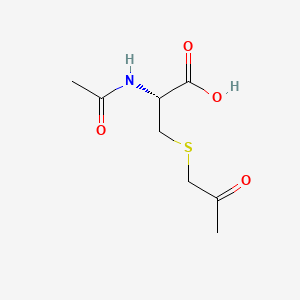
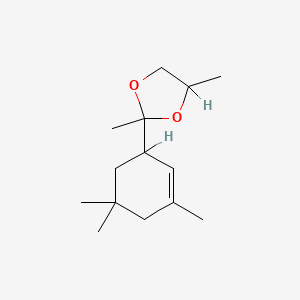
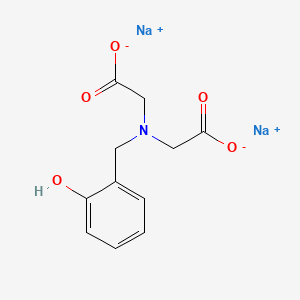
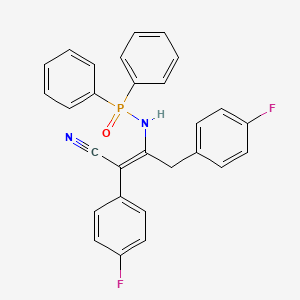
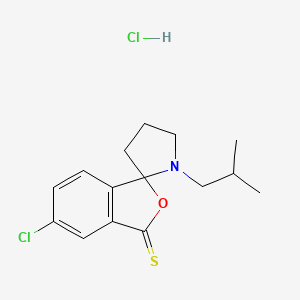
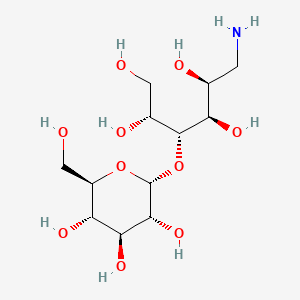
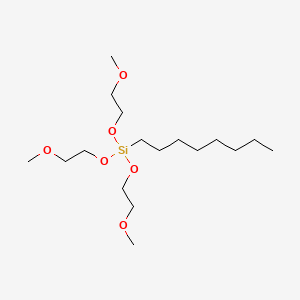
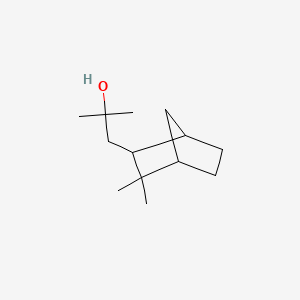
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
